2-Nitro-6-(piperazin-1-ylmethyl)phenol
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-1-2-9(11(10)15)8-13-6-4-12-5-7-13/h1-3,12,14-15H,4-8H2 |
InChI Key |
FNOVBZBCLHSCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(piperazin-1-yl)methyl]benzene-1,2-diol typically involves the reaction of a benzene derivative with a piperazine derivative. One common method includes the nucleophilic substitution reaction where a benzene ring substituted with a leaving group (such as a halide) reacts with piperazine under basic conditions. The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperazine ring.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated or modified piperazine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
3-[(Piperazin-1-yl)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(piperazin-1-yl)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to three key analogs (Table 1):
2-Nitro-6-(thiazol-2-yldiazenyl)phenol
- Substituent : Thiazol-2-yldiazenyl (a diazenyl group bonded to a thiazole heterocycle).
- Application: Demonstrated efficacy as a lutetium(III) sensor in aqueous media, achieving optimal performance at pH 6.5 due to deprotonation of the phenol and coordination with [Lu(OH)₂]⁺ species .
4-Nitrophenol
- Substituent : Single nitro group at the para position.
- Key Differences: Simpler structure lacking a chelating moiety. Higher acidity (pKa ~7.1) due to unopposed electron-withdrawing effects.
2-(Piperazin-1-ylmethyl)phenol
- Substituent : Piperazinylmethyl without the nitro group.
- Key Differences : Reduced acidity (pKa ~9–10) due to the absence of the nitro group, limiting proton exchange but retaining piperazine’s chelation ability.
Table 1: Comparative Properties of 2-Nitro-6-(piperazin-1-ylmethyl)phenol and Analogs
Solubility and Stability
- The piperazinylmethyl group improves aqueous solubility compared to thiazole-based analogs, facilitating use in water-based sensors.
- Steric hindrance from the ortho-nitro group may reduce binding kinetics but enhance selectivity by excluding larger ions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Nitro-6-(piperazin-1-ylmethyl)phenol, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via Mannich reactions involving nitro-substituted phenolic derivatives and piperazine-containing reagents. Key steps include:
- Solvent selection : Dichloromethane or ethanol for solubility and reactivity .
- Catalysis : Triethylamine or similar bases to facilitate nucleophilic substitution .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity.
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural confirmation : H and C NMR to verify piperazine and phenolic moieties (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
- Purity assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and LC-MS for trace impurities .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (see analogous piperazine derivatives in ).
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Acidic conditions : Protonation of the piperazine nitrogen may enhance solubility but risk nitro-group reduction.
- Basic conditions : Deprotonation of the phenolic -OH group could destabilize the compound via hydrolysis.
- Experimental design : Conduct stability studies at pH 3–10, monitoring degradation via UV-Vis spectroscopy (λ~270 nm for nitroaromatic absorbance) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR signal splitting) be resolved for this compound?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR to assess conformational flexibility of the piperazine ring .
- Isotopic labeling : Use N-labeled piperazine to clarify nitrogen-centered coupling in NMR spectra.
- Computational validation : Density functional theory (DFT) calculations to simulate spectra and assign ambiguous signals .
Q. What strategies optimize the regioselectivity of nitro-group placement during synthesis?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing substituents (e.g., methoxy) to guide nitration at the para position .
- Protection/deprotection : Temporarily protect the phenolic -OH group with acetyl to prevent unwanted side reactions .
- Reaction conditions : Use nitric acid/sulfuric acid mixtures at 0–5°C to control exothermicity and selectivity .
Q. How can solvent selection impact the compound’s solubility and reactivity in cross-coupling reactions?
- Methodological Answer :
- Polar aprotic solvents : DMF or DMSO enhance solubility of the nitro-phenolic moiety but may compete in nucleophilic reactions.
- Low-polarity solvents : Toluene or THF favor piperazine-mediated reactions but risk precipitation .
- Ternary systems : Explore methyl isobutyl ketone (MIBK)-water mixtures for phase-transfer catalysis (see phenol extraction methods in ).
Q. What are the challenges in interpreting biological activity data for this compound, and how can they be addressed?
- Methodological Answer :
- Interference from phenol red : Use phenol red-free media in cell culture assays to avoid estrogenic activity confounding results .
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays (see phase I/II enzyme protocols in ).
- Dose-response validation : Employ orthogonal assays (e.g., fluorescence-based viability tests and caspase-3 activation) to confirm mechanisms .
Methodological Notes for Experimental Design
- Controlled atmospheres : Use inert gas (N/Ar) during synthesis to prevent nitro-group degradation .
- Data reproducibility : Replicate key experiments (e.g., NMR, bioassays) across multiple batches to account for synthetic variability .
- Advanced modeling : Apply the NRTL model to predict liquid-liquid equilibria during purification (see for analogous phenol systems).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
